6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound with a multifaceted structure comprising a triazine core and multiple aromatic rings. Known for its versatility in scientific research, it is used across various disciplines, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis begins with the formation of the triazine core by reacting 1,3,5-triazine-2,4-diamine with a suitable reactant under controlled temperature conditions.
Step 2: : Introduction of the piperazinyl group involves a nucleophilic substitution reaction where the piperazine ring is alkylated with 1,3-benzodioxol-5-ylmethyl bromide.
Step 3: : Final modification involves the attachment of the 4-methylphenyl group via a selective coupling reaction, ensuring the preservation of the core structure.
Industrial Production Methods
Industrial production leverages scalable methods, incorporating continuous flow reactors to enhance efficiency and yield. Automated systems maintain precise reaction conditions, thereby optimizing the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, typically involving aromatic rings, facilitated by oxidizing agents like hydrogen peroxide.
Reduction: : The triazine core can be reduced under specific conditions using hydride donors.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidative and reductive reactions alter the aromatic rings or triazine core, leading to products that retain the core functionality but exhibit altered reactivity or solubility. Substitution reactions typically produce derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for designing complex molecules and materials. Its reactivity profile makes it suitable for creating polymers, dyes, and advanced materials.
Biology
Biologically, it's investigated for its potential interaction with various biological targets. Its structure allows for binding studies with enzymes and receptors, providing insights into biochemical pathways.
Medicine
In the medical field, it's explored for its therapeutic potential. Research includes studying its efficacy in modulating biological pathways, thereby influencing disease processes.
Industry
Industrially, it's employed in the development of specialty chemicals. Its robust chemical properties enable its use in coatings, adhesives, and high-performance materials.
Mechanism of Action
The compound's mechanism of action involves specific molecular targets, including enzymes and receptors, where it can bind and modulate activity. Its effects are mediated through pathways that influence cellular processes, making it a subject of extensive research in medicinal chemistry.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to structurally similar compounds, this molecule stands out due to its unique combination of functional groups and triazine core. Similar compounds like 1,3,5-triazine-2,4-diamine derivatives may lack the same degree of versatility and reactivity.
List of Similar Compounds
1,3,5-triazine-2,4-diamine
1-(1,3-benzodioxol-5-ylmethyl)piperazine
6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
There you have it—a thorough dive into the chemical world of 6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. Fascinating stuff, isn't it?
Properties
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-2-5-18(6-3-16)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-17-4-7-19-20(12-17)32-15-31-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYURNADXNBWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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